Cas no 107342-55-2 (Benzenamine,4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitro-)
107342-55-2 structure
Product Name:Benzenamine,4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitro-
CAS-nummer:107342-55-2
MF:C12H17N3O4
MW:267.281082868576
CID:146954
PubChem ID:184815
Update Time:2025-04-19
Benzenamine,4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitro- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine,4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitro-
- 4-AMINO-1-TERT-BUTYL-3,5-DIMETHYL-2,6-DINITROBENZENE
- 4-tert-butyl-2,6-dimethyl-3,5-dinitroaniline
- 1-amino-4-tert-butyl-2,6-dimethyl-3,5-dinitrobenzene
- 1-tert-butyl-3,5-dimethyl-4-amino-2,6-dinitrobenzene
- 1-tert-butyl-3,5-dimethyl-4-amino-2,6-dinitrobenzenet
- 4-amino musk xylene
- 4-amino-2,6-dinitro-1-t-butylxylene
- AC1L4FMN
- AC1Q1YAI
- ACMC
- Benzenamine, 4-(1,1-dimethylethyl)-2,6-trimethyl-3,5-dinitro-
- CHEMBL1908212
- CTK4A5385
- p-amino-musk xylene
- para-amino-musk xylene
- DTXSID00148017
- 4-Amino-2,6-dinitro-1-(tert-butyl)xylene
- NS00124533
- 4-(1,1-Dimethylethyl)-2,6-dimethyl-3,5-dinitrobenzenamine
- 4-amino-MX
- 1-amino-4-t-butyl-2,6-dimethyl-3,5-dinitrobenzene
- AE-562/43460075
- 107342-55-2
-
- Inchi: 1S/C12H17N3O4/c1-6-9(13)7(2)11(15(18)19)8(12(3,4)5)10(6)14(16)17/h13H2,1-5H3
- InChI-sleutel: PWFQZSWKBRPKJI-UHFFFAOYSA-N
- LACHT: [O-][N+](C1C(C)=C(C(C)=C(C=1C(C)(C)C)[N+](=O)[O-])N)=O
Berekende eigenschappen
- Exacte massa: 267.12201
- Monoisotopische massa: 267.122
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 1
- Complexiteit: 341
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 3.3
- Topologisch pooloppervlak: 118Ų
Experimentele eigenschappen
- Dichtheid: 1.245
- Kookpunt: 429.2°Cat760mmHg
- Vlampunt: 213.4°C
- Brekindex: 1.581
- PSA: 112.3
- LogboekP: 4.62710
Benzenamine,4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitro- Gerelateerde literatuur
-
1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
107342-55-2 (Benzenamine,4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitro-) Gerelateerde producten
- 1817-75-0(Benzene,1-nitro-2-[(4-nitrophenyl)methyl]-)
- 3463-35-2(2,5-Di-tert-butylnitrobenzene)
- 1204-29-1(1-Ethyl-2,4-dinitrobenzene)
- 6526-72-3(2-Nitrocumene)
- 20191-74-6(2-Ethyl-5-nitrobenzenamine)
- 1886-57-3(1-tert-Butyl-2-nitrobenzene)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Aanbevolen leveranciers
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk